molecular formula C11H14ClNO2 B12806183 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide CAS No. 7399-58-8

2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12806183
CAS No.: 7399-58-8
M. Wt: 227.69 g/mol
InChI Key: RZBJKSGNEHSBQW-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 4-chloro-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by treatment with ammonia or an amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Phenoxy acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Chloro-2-(methyl)phenoxy]acetamide
  • 2-[4-Chloro-2-(ethyl)phenoxy]acetamide
  • 2-[4-Chloro-2-(tert-butyl)phenoxy]acetamide

Uniqueness

2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, distinguishing it from other similar compounds.

Properties

CAS No.

7399-58-8

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-(4-chloro-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C11H14ClNO2/c1-7(2)9-5-8(12)3-4-10(9)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

RZBJKSGNEHSBQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OCC(=O)N

Origin of Product

United States

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